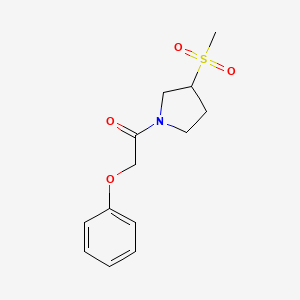
4-(2-Oxopropyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxopropyl)azetidin-2-one is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring
Mecanismo De Acción
Target of Action
Azetidin-2-one derivatives have been reported to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus , suggesting that these fungi could be potential targets.
Mode of Action
Azetidin-2-one derivatives have been reported to inhibit human hdac6/hdac8 , which suggests that 4-(2-Oxopropyl)azetidin-2-one might interact with these targets leading to changes in their function.
Biochemical Pathways
One study showed that an azetidin-2-one derivative was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis due to the inhibition of some cell cycle genes . This suggests that this compound might affect similar pathways.
Pharmacokinetics
Azetidin-2-ones are known to be hydrolytically vulnerable solids , which might impact their bioavailability.
Result of Action
One study showed that an azetidin-2-one derivative induced apoptosis in b16f10 cells , suggesting that this compound might have similar effects.
Action Environment
Given that azetidin-2-ones are hydrolytically vulnerable solids , it is likely that factors such as pH and temperature could influence their stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Oxopropyl)azetidin-2-one involves the reaction of 4-allyl-azetidin-2-one with mercuric acetate in methanol. The reaction mixture is then treated with cupric chloride dihydrate and palladous chloride, followed by heating at 60°C. The product is isolated by extraction with ethyl acetate and purified by chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxopropyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidinone ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azetidinones.
Aplicaciones Científicas De Investigación
4-(2-Oxopropyl)azetidin-2-one has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its role in β-lactam antibiotics.
4-(2-Oxopropyl)azetidin-3-one: A structural isomer with the carbonyl group at a different position.
4-(2-Oxopropyl)azetidin-4-one: Another isomer with distinct chemical properties.
Uniqueness
4-(2-Oxopropyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
4-(2-oxopropyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)2-5-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNBNYADNDALRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)






![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)




![N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B3014131.png)
